Structural Divergence from the Benchmark Efflux Pump Inhibitor MBX2319
The target compound is a direct structural analog of MBX2319, the most well-characterized inhibitor of the AcrAB-TolC efflux pump [1]. The key differentiation is at the 8-position: the target compound bears a pyridin-4-yl substituent, whereas MBX2319 contains a morpholino group. The parent SAR study identified the 8-position as critical for modulating biological activity, with morpholino analogs like MBX2319 showing defined potency, while other R-groups led to varying efficacy [1]. No identical compound was present in the 60-analog study, making this a novel structure-activity relationship probe.
| Evidence Dimension | Chemical structure at the critical 8-position substituent |
|---|---|
| Target Compound Data | 8-(pyridin-4-yl) |
| Comparator Or Baseline | 8-morpholino (MBX2319) |
| Quantified Difference | Exact functional group change; activity data for target is not available in the public domain; comparator IC50/EC50 data defined in literature [1]. |
| Conditions | Structural analysis based on the published SAR of the pyrano[3,4-c]pyridine series by Nguyen et al. [1]. |
Why This Matters
For researchers building on efflux pump inhibitor SAR, this compound probes an unexplored vector (4-pyridyl) at the 8-position, offering a distinct starting point for lead optimization compared to the canonical morpholino analog.
- [1] Nguyen ST, et al. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorg Med Chem. 2015;23(9):2024-34. View Source
